Tonabersat

Descripción general

Descripción

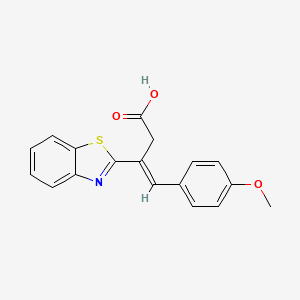

Tonabersat es un nuevo derivado de benzopirano cis conocido por su eficacia contra la hiperexcitabilidad neuronal y la inflamación neurogénica. Se ha investigado por su potencial en el tratamiento de migrañas, glioblastoma y otros trastornos del sistema nervioso central. This compound funciona principalmente como un modulador de uniones gap, específicamente dirigido a los hemicanales de conexina 43 .

Aplicaciones Científicas De Investigación

Tonabersat tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la modulación de uniones gap y la inhibición de hemicanales de conexina.

Biología: Investigado por su papel en la reducción de la neuroinflamación y la protección contra lesiones del sistema nervioso central.

Medicina: Explorado como un posible tratamiento para migrañas, glioblastoma y esclerosis múltiple debido a su capacidad para inhibir los hemicanales de conexina 43 y reducir los marcadores neuroinflamatorios

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos que se dirijan a las uniones gap y los hemicanales de conexina

Mecanismo De Acción

Tonabersat ejerce sus efectos inhibiendo los hemicanales de conexina 43, que están involucrados en la liberación de trifosfato de adenosina y otras moléculas de señalización durante la neuroinflamación y las lesiones del sistema nervioso central. Al bloquear estos hemicanales, this compound reduce la propagación de la inflamación y el daño neuronal. También inhibe la depresión de propagación cortical, un mecanismo clave que subyace a las migrañas .

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: Tonabersat primarily interacts with connexin 43 (Cx43) hemichannels. These channels play a crucial role in secondary lesion spread, edema, inflammation, and neuronal loss following CNS injuries. Cx43 hemichannels are considered “pathological pores” due to their involvement in neuroinflammation and chronic inflammatory diseases .

Interactions with Biomolecules: this compound directly inhibits Cx43 hemichannel opening. During ischemia and reperfusion phases, it significantly reduces ATP release mediated by these hemichannels. This effect has been confirmed using electrophysiology . Additionally, this compound reduces connexin43 gap junction coupling at higher concentrations, leading to internalization and degradation of junctional plaques via the lysosomal pathway .

Cellular Effects

Impact on Cell Function: this compound influences cell function by modulating Cx43 hemichannels. By blocking ATP release, it mitigates neuroinflammatory responses. In experimental autoimmune encephalomyelitis (EAE) mice (a model for multiple sclerosis), this compound reduced microglial activation (ionized calcium-binding adapter molecule 1, Iba1) and astrogliosis (glial fibrillary acidic protein, GFAP) while preserving myelin basic protein (MBP) expression .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting Cx43 hemichannels. By doing so, it suppresses NOD-like receptor protein 3 (NLRP3) inflammasome assembly and activation. This prevents downstream inflammation and contributes to its neuroprotective effects .

Métodos De Preparación

Tonabersat se sintetiza a través de una serie de reacciones químicas que involucran derivados de benzopirano. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de benzopirano: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Funcionalización: Introducción de grupos funcionales como hidroxilo, acetilo y amida al núcleo de benzopirano.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Los métodos de producción industrial para this compound implican la ampliación del proceso de síntesis de laboratorio al tiempo que se garantiza la consistencia, la pureza y la seguridad. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y la aplicación de técnicas de purificación a gran escala .

Análisis De Reacciones Químicas

Tonabersat experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de benzopirano.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, alterando las propiedades del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Tonabersat es único en comparación con otros moduladores de uniones gap debido a su objetivo específico de los hemicanales de conexina 43 y su capacidad para penetrar la barrera hematoencefálica. Compuestos similares incluyen:

Carbenoxolona: Otro inhibidor de uniones gap pero con una actividad más amplia y menos especificidad.

Ácido meclofenámico: Un fármaco antiinflamatorio no esteroideo que también inhibe las uniones gap pero con diferentes propiedades farmacológicas.

Gap19: Un inhibidor peptídico de los hemicanales de conexina 43 con un mecanismo de acción diferente

La especificidad de this compound y su capacidad para cruzar la barrera hematoencefálica lo convierten en un candidato prometedor para el tratamiento de los trastornos del sistema nervioso central .

Propiedades

IUPAC Name |

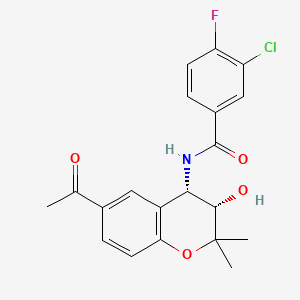

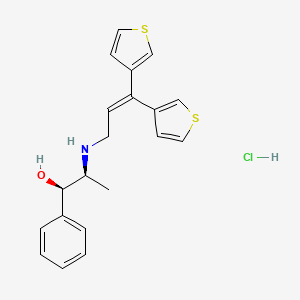

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIIRNOPGJTBJD-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169923 | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175013-84-0 | |

| Record name | Tonabersat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonabersat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TONABERSAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tonabersat?

A1: this compound is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).

Q2: How does this compound's inhibition of connexin 43 hemichannels affect the inflammasome pathway?

A2: this compound's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.

Q3: What is the proposed link between this compound's mechanism of action and its potential in treating migraine?

A3: this compound's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. This compound's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.

Q4: How does this compound affect the trigeminal ganglion in the context of migraine?

A4: Studies suggest that this compound inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.

Q5: What is the molecular formula and weight of this compound?

A5: The scientific literature provided does not explicitly state the molecular formula or weight of this compound. Further research in chemical databases or publications is needed for this information.

Q6: Is there any available spectroscopic data on this compound?

A6: The provided literature does not include details regarding spectroscopic data for this compound. Consult chemical databases or publications focused on this compound's chemical characterization for this information.

Q7: How does this compound perform under various environmental conditions?

A7: The provided research papers do not provide detailed information on the material compatibility and stability of this compound under varying conditions. Further investigation into relevant studies is required.

Q8: Does this compound exhibit any catalytic properties?

A8: The research primarily focuses on this compound's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.

Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on this compound?

A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on this compound.

Q10: Are there any established QSAR models for this compound or its analogs?

A10: No information regarding QSAR models specifically for this compound or its analogs is available in the provided literature.

Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?

A11: The documents do not offer insights into the structure-activity relationship (SAR) of this compound. Specific studies focusing on the impact of structural modifications on this compound's pharmacological profile would be required to address this question.

Q12: What is known about the stability of this compound under different storage conditions?

A12: The research papers do not elaborate on the stability of this compound under various storage conditions. Refer to specific stability studies or drug formulation literature.

Q13: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?

A13: The provided papers do not mention specific formulation strategies employed for this compound.

Q14: What in vitro models have been used to study this compound's effects?

A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate this compound's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]

Q15: What animal models have been utilized to evaluate this compound's efficacy?

A15: this compound's therapeutic potential has been assessed in various animal models, including:

- Diabetic Retinopathy: Non-obese diabetic (NOD) mice []

- Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []

- Glioblastoma: F98 Fischer rat model [, ]

- Migraine: Studies investigating this compound's effect on cortical spreading depression (CSD) in cats. []

Q16: Have clinical trials been conducted with this compound, and what were the outcomes?

A16: Yes, multiple clinical trials have investigated this compound, primarily focusing on migraine. Findings suggest:

- Migraine Prophylaxis: Some trials indicated a potential preventive effect of this compound on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]

- Acute Migraine Treatment: Trials evaluating this compound for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

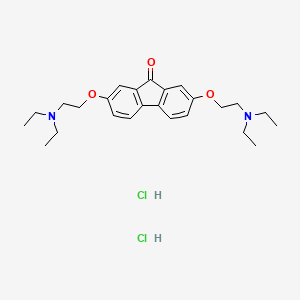

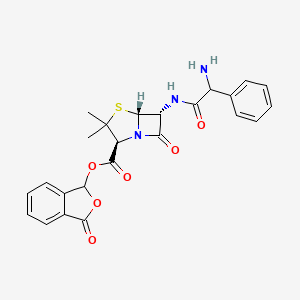

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)